molecular formula C16H19NO2 B12290347 N-2-Naphthalenyl-L-leucine

N-2-Naphthalenyl-L-leucine

Cat. No.: B12290347
M. Wt: 257.33 g/mol
InChI Key: XFQFSRJCABMTBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Branched-Chain Amino Acid Derivative Chemistry

L-leucine is one of the three branched-chain amino acids (BCAAs), which are crucial for protein synthesis and various metabolic functions. ontosight.aiwikipedia.org The chemical modification of BCAAs, like leucine (B10760876), gives rise to derivatives with unique properties that can be exploited for scientific investigation. These derivatives, including N-2-Naphthalenyl-L-leucine, are instrumental in studying the intricate mechanisms of amino acid metabolism, protein turnover, and cell signaling pathways. ontosight.ai By introducing a naphthalenyl group to the L-leucine structure, researchers can create a molecule with altered characteristics, such as increased hydrophobicity or the ability to interact with specific biological targets. This strategic modification allows for the exploration of structure-activity relationships, revealing how specific parts of a molecule contribute to its biological function. researchgate.net

Overview of its Identity as an L-Leucine Derivative and N-(2-Naphthyl)carboxamide

This compound is structurally defined by two key components: the L-leucine backbone and the N-(2-naphthyl) group. L-leucine, an essential amino acid, provides the chiral scaffold and the characteristic isobutyl side chain. wikipedia.org The attachment of a 2-naphthyl group to the amino group of L-leucine results in the formation of an N-(2-naphthyl)carboxamide. nih.govzfin.orgebi.ac.uk This modification significantly alters the molecule's physical and chemical properties, influencing its interactions within biological systems. The naphthalene (B1677914) moiety, a bicyclic aromatic hydrocarbon, introduces a bulky, hydrophobic component. This structural feature can facilitate interactions with nonpolar pockets in proteins or serve as a fluorescent tag for detection in various assays. Another closely related compound, L-leucine 2-naphthylamide, is formed by the condensation of the carboxyl group of L-leucine with the amino group of 2-naphthylamine (B18577). nih.govzfin.orgebi.ac.uk

Table 1: Chemical Identity of this compound and Related Compounds

Compound NameIUPAC NameCAS NumberMolecular Formula
This compound(2S)-4-methyl-2-(naphthalen-2-ylamino)pentanoic acid99631-79-5C17H21NO2
L-leucine 2-naphthylamide(2S)-2-amino-4-methyl-N-naphthalen-2-ylpentanamide732-85-4C16H20N2O

Data sourced from multiple chemical databases. nih.govclearsynth.com

Significance as a Research Probe and Biochemical Tool

The unique structure of this compound and its derivatives makes them valuable as research probes and biochemical tools. ontosight.ai For instance, L-leucine 2-naphthylamide is utilized as a chromogenic substrate in enzyme assays. nih.govebi.ac.uk When cleaved by certain aminopeptidases, it releases 2-naphthylamine, which can be detected colorimetrically, allowing for the quantification of enzyme activity. This has been applied in studies of aminopeptidase (B13392206) activity in various tissues and cell fractions. ebi.ac.uk

Furthermore, the fluorescent properties of the naphthalene group can be harnessed for various analytical purposes. Non-natural amino acids with fluorescent properties are increasingly used to study protein structure and dynamics. acs.org While specific research on the fluorescent applications of this compound is not widely documented in the provided results, the principle of using fluorescent amino acid derivatives is well-established. These probes can be incorporated into peptides or proteins to study their localization, conformation, and interactions with other molecules. The development of such tools is crucial for advancing our understanding of cellular processes at the molecular level.

Table 2: Research Applications of L-Leucine Derivatives

Derivative ClassResearch ApplicationExample
Chromogenic SubstratesEnzyme activity assaysL-leucine 2-naphthylamide for aminopeptidase studies. ebi.ac.uk
Fluorescent ProbesStudying protein structure and dynamicsGeneral use of non-canonical fluorescent amino acids. acs.org
Enzyme InhibitorsInvestigating enzyme mechanisms and developing potential therapeuticsGeneral application for L-leucine derivatives. ontosight.ai

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

4-methyl-2-(naphthalen-2-ylamino)pentanoic acid

InChI

InChI=1S/C16H19NO2/c1-11(2)9-15(16(18)19)17-14-8-7-12-5-3-4-6-13(12)10-14/h3-8,10-11,15,17H,9H2,1-2H3,(H,18,19)

InChI Key

XFQFSRJCABMTBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC1=CC2=CC=CC=C2C=C1

Origin of Product

United States

Synthesis and Chemical Modification Strategies for N 2 Naphthalenyl L Leucine

Established Synthetic Methodologies for N-Acylated Amino Acid Derivatives

The creation of N-acylated amino acids is a well-established field in organic chemistry, with several reliable methods for forming the crucial amide bond. These techniques often involve the use of protecting groups and are designed to maintain the stereochemical integrity of the amino acid.

Amide Bond Formation Techniques in Leucine (B10760876) Derivatization

The formation of an amide bond between the amino group of leucine and a carboxylic acid is a fundamental transformation in the synthesis of N-acylated leucine derivatives. researchgate.net A common approach involves the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. google.com

One of the most traditional and widely used methods is the Schotten-Baumann reaction , which typically involves the reaction of an acyl chloride with an amino acid in the presence of a base. researchgate.net This method, while effective, can sometimes lead to racemization of the chiral center in the amino acid. oup.com

To circumvent this, a variety of coupling reagents have been developed to facilitate amide bond formation under milder conditions. google.com These reagents activate the carboxylic acid in situ, leading to the formation of an active ester or other reactive intermediate that readily reacts with the amino group of leucine.

Coupling Reagent ClassExamplesKey Features
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)Widely used, but can form urea (B33335) byproducts that are difficult to remove.
Phosphonium (B103445) SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)High coupling efficiency and low racemization.
Uronium/Guanidinium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)Similar to phosphonium salts in terms of efficiency and suppression of racemization.

Another technique is the direct amidation of the amino acid with a carboxylic acid or its ester derivative at elevated temperatures. google.com While this method avoids the use of coupling reagents, the harsh conditions can be a drawback. researchgate.net

Protective Group Strategies in N-Naphthylation Reactions

Protecting groups are essential in the synthesis of N-acylated amino acids to prevent unwanted side reactions. organic-chemistry.org In the context of N-naphthylation, the primary amine of leucine must be selectively acylated in the presence of its carboxylic acid group.

For the amino group itself, protection might be necessary if other reactive sites are present on the naphthyl moiety. Common amine protecting groups include the tert-butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. organic-chemistry.org These groups can be selectively removed under acidic or basic conditions, respectively, allowing for orthogonal protection strategies where multiple protecting groups can be removed independently of one another. organic-chemistry.org The 2-naphthylmethyl (Nap) group has also been utilized as an acid-labile ester protecting group in some syntheses. wiley-vch.de

Stereo-Controlled Synthesis for L-Isomer Purity

Maintaining the stereochemical integrity of the L-isomer of leucine is of paramount importance, as the biological activity of amino acid derivatives is often highly dependent on their stereochemistry. nih.govbiu.ac.il Racemization, the formation of an equal mixture of both L- and D-isomers, can occur during the activation of the carboxylic acid, particularly through the formation of an azlactone intermediate. oup.com

To minimize racemization, several strategies are employed:

Use of mild coupling reagents: Reagents like PyBOP and HBTU are known to suppress racemization.

Low reaction temperatures: Carrying out the reaction at lower temperatures can reduce the rate of racemization.

Chiral auxiliaries: Attaching a chiral auxiliary to the amino acid can direct the stereochemical outcome of the reaction, ensuring the formation of the desired isomer. nih.govresearchgate.net

For instance, the use of pseudoephenamine glycinamide (B1583983) as a chiral auxiliary allows for the stereocontrolled synthesis of β-hydroxy-α-amino acids. nih.govresearchgate.net Another approach involves the stereoselective reduction of a haloketone intermediate, which leads to a specific erythro configuration in the final product. biu.ac.il The choice of the N-protecting group can also influence the stereoselectivity of subsequent reactions. researchgate.net

Novel Synthetic Approaches for N-2-Naphthalenyl-L-leucine Analogues

Recent advancements in synthetic organic chemistry have opened up new avenues for the synthesis of complex amino acid derivatives like this compound analogues. These novel methods offer greater efficiency, broader substrate scope, and access to previously unattainable structures.

Carbon-Hydrogen Bond Functionalization in Naphthyl-Amino Acid Synthesis

Carbon-hydrogen (C-H) bond functionalization has emerged as a powerful tool for the direct introduction of functional groups into organic molecules, bypassing the need for pre-functionalized starting materials. researchgate.netrutgers.edu This strategy is particularly attractive for the synthesis of this compound analogues as it allows for the direct attachment of the leucine moiety to the naphthalene (B1677914) core. nih.gov

This approach often utilizes transition metal catalysts, such as palladium or rhodium, in conjunction with a directing group. researchgate.netresearchgate.net The directing group, often a part of the amino acid itself, positions the metal catalyst in close proximity to a specific C-H bond on the naphthalene ring, leading to its selective activation and subsequent functionalization. nih.gov For example, bidentate, monoanionic auxiliaries have been shown to be effective in directing the arylation of sp3 C-H bonds in amino acid derivatives. nih.gov This methodology allows for the regioselective installation of the amino acid at various positions on the naphthalene ring, providing access to a diverse range of analogues. researchgate.net

Catalyst SystemDirecting GroupKey Features
Palladium(II) acetatePicolinamideEnables arylation of unactivated sp3 C-H bonds. nih.gov
Rhodium(III) complexesFree amineAllows for consecutive double C-H oxidative coupling. researchgate.net
Copper(II) saltsPicolinamideFacilitates C-8 amination of 1-naphthylamide derivatives. researchgate.net

Chemoenzymatic and Biocatalytic Synthesis Routes for Amino Acid Derivatives

Chemoenzymatic and biocatalytic methods are gaining increasing attention as they offer several advantages over traditional chemical synthesis, including high selectivity, mild reaction conditions, and environmental friendliness. researchgate.netnih.gov These approaches utilize enzymes to catalyze specific steps in the synthetic sequence, often with a high degree of stereocontrol. nih.govresearchgate.net

For the synthesis of N-acylated amino acids, lipases and proteases are commonly used enzymes. researchgate.net These enzymes can catalyze the formation of the amide bond between the amino acid and the acyl donor. nih.gov Enzyme-catalyzed synthesis can proceed through different mechanisms, including ATP-dependent acyl-adenylation or ATP-independent pathways involving acyl-enzyme intermediates. nih.gov

Recent developments have also explored multi-enzyme cascades, where several enzymes work in concert to produce complex molecules from simple starting materials. acs.org For instance, a chemoenzymatic platform using a styrene (B11656) oxide isomerase and a C-C bond forming enzyme has been developed for the synthesis of stereopure non-standard amino acids. acs.org These biocatalytic approaches hold great promise for the efficient and sustainable production of this compound and its analogues with high enantiomeric purity. nih.govresearchgate.net

Derivatization Strategies for Enhanced Research Utility

The chemical structure of this compound, featuring a secondary amine and a carboxylic acid, offers versatile opportunities for chemical modification. These derivatizations are instrumental in enhancing the compound's utility for a range of research applications, from fundamental analytical studies to the development of complex molecular probes and conjugates. By strategically modifying its structure, researchers can fine-tune its properties to suit specific experimental needs.

Reagents for N-Acylation and Other N-Derivatizations for Analytical and Functional Studies

The secondary amine group of this compound is a prime target for derivatization, particularly through N-acylation. This process not only alters the molecule's physicochemical properties but is also a common strategy for improving its behavior in analytical systems like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nist.govresearchgate.net Derivatization can enhance ionization efficiency, improve chromatographic retention and resolution, and increase detection sensitivity. researchgate.netnih.gov

A variety of reagents are employed for the N-derivatization of amino acids, which are applicable to this compound. These reagents introduce new functional groups that can serve as analytical tags or modulate biological activity.

Common Reagent Classes for N-Derivatization:

Acyl Halides and Anhydrides: Reagents such as acetyl chloride, benzoyl chloride, and acetic anhydride (B1165640) are classic acylating agents that react with the secondary amine to form stable amide bonds. Perfluoroacyl anhydrides (e.g., trifluoroacetic anhydride, pentafluoropropionic anhydride) are particularly useful for GC-MS analysis as they increase the volatility of the derivative. nist.gov

Activated Esters: N-Hydroxysuccinimide (NHS) esters are widely used for acylation under mild conditions, reacting with amines to form amides with the release of NHS. fluorofinder.commdpi.com This method is favored in bioconjugation due to its efficiency and specificity towards amine groups. invivogen.com

Isothiocyanates: Phenylisothiocyanate (PITC), also known as Edman's reagent, reacts with the amine group to form a phenylthiocarbamoyl derivative, a cornerstone of peptide sequencing. myfoodresearch.com

Chloroformates: 9-Fluorenylmethyl chloroformate (FMOC) is another popular reagent that attaches a bulky, fluorescent FMOC group to the amine, facilitating sensitive detection in HPLC analysis. nih.govmyfoodresearch.com

Specialized Reagents: For targeted LC-MS applications, reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) can be used to derivatize the carboxylic acid end, but similar strategies targeting the N-terminus are common. acs.org Other reagents include 2,4-dinitrofluorobenzene (DNFB), which introduces a chromophore for UV detection. researchgate.netmyfoodresearch.com

The choice of derivatizing agent is dictated by the analytical technique being used and the desired outcome of the modification. For instance, introducing a fluorescent tag like FMOC is ideal for fluorescence-based detection, while perfluoroacylation is tailored for electron-capture detection in GC. nist.gov

Reagent ClassExample ReagentPurpose / ApplicationResulting Functional Group
Perfluoroacyl AnhydridesTrifluoroacetic Anhydride (TFAA)Increases volatility and detection for GC-MS analysis. nist.govN-Trifluoroacetyl
Activated EstersN-Hydroxysuccinimide (NHS) EstersMild and specific acylation for functional studies and conjugation. fluorofinder.commdpi.comN-Acyl
IsothiocyanatesPhenylisothiocyanate (PITC)Derivatization for HPLC and peptide sequencing. myfoodresearch.comN-Phenylthiocarbamoyl
Chloroformates9-Fluorenylmethyl chloroformate (FMOC)Adds a fluorescent tag for sensitive detection. nih.govmyfoodresearch.comN-FMOC
Arylation CatalystsPalladium Catalysts with Phosphine LigandsForms new N-aryl bonds for creating complex derivatives. wikipedia.orgN-Aryl

Linker Chemistry for Conjugation with Other Research Entities

Conjugating this compound to other molecules, such as proteins, peptides, or fluorescent dyes, is a key strategy for developing targeted research tools. nih.gov This is achieved using chemical linkers, which are molecules that form a stable covalent bridge between the two entities. ub.edu The functional groups of this compound—the secondary amine and the carboxylic acid—provide two distinct handles for attachment via linker chemistry.

Linker design is critical as it influences the stability, solubility, and function of the final conjugate. Linkers are typically heterobifunctional, meaning they have two different reactive ends to selectively react with specific functional groups on the target molecules. mdpi.com

Common Linker Strategies:

Amine-Reactive Linkers: The secondary amine of this compound can be targeted by linkers containing an NHS-ester. This reaction forms a stable amide bond. The other end of the linker could feature a maleimide (B117702) group, which is highly reactive towards thiol groups found in cysteine residues of proteins. mdpi.cominvivogen.com The Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker is a classic example of this type. mdpi.com

Carboxyl-Reactive Linkers: The carboxylic acid group of this compound can be activated, for example, using carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of NHS. The activated ester can then react with a primary amine on a linker or another molecule to form an amide bond. This approach is fundamental in peptide synthesis and conjugation. nih.gov

Cleavable vs. Non-Cleavable Linkers: Linkers can be designed to be stable (non-cleavable) or to break under specific conditions (cleavable). mdpi.com

Non-cleavable linkers , such as the SMCC linker, provide a permanent connection, which is advantageous when the conjugate's activity does not require the release of the attached molecule. mdpi.com

Cleavable linkers are designed to release the conjugated molecule in a specific environment. Examples include disulfide linkers (e.g., SPDB), which are cleaved by reducing agents like glutathione (B108866) inside cells, and peptide linkers that can be selectively cleaved by specific proteases. mdpi.com

The conjugation of this compound to larger biomolecules or functional moieties through these linker strategies enables its use in a variety of advanced research applications, including the creation of targeted probes and antibody-drug conjugates (ADCs). invivogen.com

Linker TypeReactive GroupsTarget on this compoundBond Formed
SMCC (Non-cleavable)NHS-ester, MaleimideSecondary Amine (via NHS-ester)Amide
SPDB (Cleavable)NHS-ester, PyridyldithiolSecondary Amine (via NHS-ester)Amide
Amino Acid LinkersCarboxyl, AmineCarboxylic Acid or AmineAmide (Peptide Bond)
Hydrazone Linkers (Cleavable)Hydrazide, Carbonyl precursorCarboxylic Acid (modified to carbonyl)Hydrazone

Biochemical and Cellular Activity of N 2 Naphthalenyl L Leucine

Enzymatic Interactions and Substrate Specificity

The primary biochemical utility of N-2-Naphthalenyl-L-leucine stems from its specific interaction with certain peptidases.

This compound serves as a classic substrate for leucine (B10760876) aminopeptidases (LAPs), a class of exopeptidases that catalyze the cleavage of N-terminal amino acids from proteins and peptides. researchgate.netcapes.gov.br These enzymes, particularly those with a preference for leucine, hydrolyze the peptide bond linking the L-leucine to the 2-naphthylamine (B18577). The enzymatic reaction releases the amino acid and free β-naphthylamine. scientificlabs.co.uk This liberated naphthylamine is the basis for detecting enzyme activity. In colorimetric assays, it can be coupled with a diazonium salt to produce a colored azo dye, allowing for spectrophotometric quantification. nih.gov This property makes it a valuable tool for measuring the activity of aminopeptidases in various biological samples, including tissue homogenates and purified enzyme preparations. scientificlabs.co.uk

Table 1: Substrate Profile for Aminopeptidase (B13392206) Activity

Substrate Name Common Abbreviation Enzyme Class Principle of Detection
This compound L-Leucine-β-naphthylamide Leucine Aminopeptidases Enzymatic cleavage releases 2-naphthylamine for colorimetric or histochemical analysis. sigmaaldrich.comscientificlabs.co.uk
L-Leucyl-4-methoxy-2-naphthylamide - Leucine Aminopeptidases Hydrolysis product (4-methoxy-2-naphthylamine) couples rapidly for improved histochemical localization. nih.gov

The rate of hydrolysis of this compound is directly proportional to the aminopeptidase activity, enabling detailed enzyme kinetic studies. nih.gov By measuring the rate of product formation under varying substrate concentrations, key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) can be determined for specific aminopeptidases.

Historically, this compound has been crucial for the histochemical localization of aminopeptidase activity within tissues and cells. nih.gov The released 2-naphthylamine is captured at the site of enzymatic activity by coupling it with a diazonium salt, forming an insoluble, colored precipitate. This technique has been instrumental in identifying the subcellular distribution of these enzymes. For instance, high concentrations of aminopeptidase N have been localized to the brush border membranes of the kidney and small intestine, as well as in the placenta and liver, reflecting its role in peptide digestion and processing. nih.gov While effective, newer substrates like L-leucyl-4-methoxy-2-naphthylamide have been developed to improve the speed of the coupling reaction and the stability of the resulting dye, leading to more precise localization. nih.gov

While this compound itself is a substrate, its core components (leucine and aromatic structures) are featured in related compounds designed to inhibit specific enzyme classes.

N-terminal nucleophile (Ntn) hydrolases are a superfamily of enzymes that use an N-terminal serine, threonine, or cysteine residue as the catalytic nucleophile to cleave amide bonds. nih.govplos.org A prominent member of this family is the proteasome, a multi-subunit complex responsible for regulated protein degradation in eukaryotic cells. nih.gov

Peptide aldehydes derived from amino acids, including leucine, are known inhibitors of the proteasome. nih.gov For example, compounds like MG132 (Cbz-Leu-Leu-Leu-al) function by forming a reversible hemiacetal with the N-terminal threonine of the proteasome's β5 subunit, thereby blocking its chymotrypsin-like activity. nih.gov The design of such inhibitors often incorporates bulky, hydrophobic amino acid residues like leucine to fit into the active site pockets of the proteasome. nih.gov While this compound is a substrate for aminopeptidases, these structurally related peptide aldehydes demonstrate how the leucine scaffold can be adapted to create potent enzyme inhibitors.

The catabolism of branched-chain amino acids (BCAAs)—leucine, isoleucine, and valine—is a critical metabolic pathway. nih.govyoutube.com Threonine deaminase (also known as threonine ammonia-lyase) is a key regulatory enzyme in the biosynthesis of isoleucine, converting threonine to α-ketobutyrate. wikipedia.org This enzyme is subject to allosteric regulation by the end-products of the BCAA pathways. nih.gov

Inhibition Profiles against Specific Enzyme Classes

Molecular Mechanisms of Action

Beyond its role as a component of an enzyme substrate, the L-leucine moiety of this compound is a biologically active molecule with significant signaling functions. Leucine is not merely a building block for proteins but also a potent signaling molecule that regulates critical cellular processes. nih.govnih.gov

Leucine is transported into the cell primarily through System L amino acid transporters. nih.gov Once inside, one of its most well-characterized roles is the activation of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. nih.gov The activation of mTORC1 by leucine is a central mechanism for promoting protein synthesis and cell growth. nih.gov This process involves the translocation of mTOR to the lysosomal surface, where it can be activated. nih.gov Activated mTORC1 then phosphorylates downstream targets, such as S6 kinase (S6K) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), to stimulate the translation of mRNAs and enhance protein synthesis, particularly in skeletal muscle. nih.gov

Furthermore, leucine can influence neuronal activity. Studies have shown that a subset of neurons in the mediobasal hypothalamus can rapidly sense and respond to changes in extracellular leucine concentrations, which can in turn affect appetite and metabolic regulation. nih.gov

Table 2: Summary of L-Leucine's Molecular Actions

Cellular Process Key Molecular Target/Pathway Outcome
Protein Synthesis mTORC1 Signaling Pathway Activation leads to phosphorylation of S6K and 4E-BP1, promoting mRNA translation. nih.gov
BCAA Metabolism Threonine Deaminase Contributes to the BCAA pool that allosterically regulates enzyme activity. wikipedia.orgnih.gov
Cellular Transport System L Transporters (e.g., LAT1) Mediates the uptake of leucine into the cell. nih.gov

Modulation of the Mechanistic Target of Rapamycin Complex 1 (mTORC1) Signaling Pathway

The mechanistic target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth, proliferation, and metabolism. nih.gov Its activity is tightly controlled by various upstream signals, including growth factors, energy status, and, critically, amino acids. nih.gov Among the amino acids, L-leucine is recognized as a primary and potent activator of the mTORC1 signaling pathway. nih.govnih.gov

Leucine's activation of mTORC1 is a key event that promotes protein synthesis. nih.gov This signaling is coordinated at the lysosomal membrane, where the presence of leucine is sensed by proteins such as Sestrin2 and Leucyl-tRNA synthetase (LRS). biocon.re.krmdpi.com Leucyl-tRNA synthetase has been identified as an intracellular leucine sensor that, upon binding to leucine, interacts with Rag GTPases to activate mTORC1. biocon.re.kr This activation leads to the phosphorylation of downstream targets, including S6 kinase 1 (S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), which in turn enhances protein translation and cell growth. nih.gov The activation of mTORC1 by leucine is crucial for muscle growth and is a key mechanism by which dietary protein stimulates muscle protein synthesis. nih.gov Given that this compound is a derivative of L-leucine, it is plausible that it could also influence the mTORC1 pathway, though the specific nature and potency of this interaction would require direct experimental investigation.

Regulation of Cellular Autophagy Processes by Leucine Derivatives

Autophagy is a fundamental catabolic process where cells degrade and recycle their own components, which is essential for cellular homeostasis, especially under conditions of nutrient starvation. researchgate.netnih.gov The mTORC1 pathway is a major negative regulator of autophagy; when mTORC1 is active, autophagy is suppressed. nih.govmdpi.com

As a potent activator of mTORC1, L-leucine is consequently a strong inhibitor of autophagy. mdpi.com In most cell types, the presence of leucine signals nutrient sufficiency, leading to mTORC1 activation and the subsequent inhibition of the autophagy machinery. mdpi.comnih.gov Conversely, the deprivation of leucine is a powerful trigger for inducing autophagy. nih.gov Research has shown that leucine's effect on autophagy is mediated through its metabolite, acetyl-coenzyme A (AcCoA), which can lead to the acetylation of the mTORC1 component raptor, thereby activating mTORC1 and suppressing autophagy. researchgate.netnih.gov The ability of leucine derivatives to modulate autophagy would likely depend on their capacity to be recognized by cellular leucine sensors and to influence mTORC1 activity.

Influence on Ribosomal Protein Synthesis and mRNA Translation

Protein synthesis is a highly energy-intensive process that is tightly regulated by nutrient availability. L-leucine plays a significant role in stimulating the translation of specific mRNAs into proteins. nih.gov By activating the mTORC1 pathway, leucine promotes the phosphorylation of 4E-BP1, causing it to release the eukaryotic initiation factor eIF4E. nih.gov The release of eIF4E allows for the initiation of cap-dependent translation, a critical step in the synthesis of many proteins. nih.gov

Activation of AMP-activated Protein Kinase (AMPK) Pathway by Related Leucine Metabolites

The AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that is activated during times of low energy (high AMP:ATP ratio). nih.gov Once activated, AMPK works to restore energy balance by promoting catabolic processes that generate ATP (like fatty acid oxidation) and inhibiting anabolic processes that consume ATP (like protein synthesis). nih.gov

Interestingly, the signaling pathways of AMPK and mTORC1 are often reciprocally regulated. AMPK can inhibit mTORC1 activity, thereby conserving energy by shutting down protein synthesis. nih.gov Some studies have indicated that elevated concentrations of leucine can lead to a decrease in AMPK activity, which is consistent with its role in promoting the energy-consuming process of protein synthesis. nih.gov Conversely, some metabolites of leucine, such as β-hydroxy-β-methyl butyrate (B1204436) (HMB), have been reported to activate AMPK, particularly in concert with other compounds like resveratrol. nih.gov This suggests a complex interplay where leucine and its metabolites can have different effects on cellular energy sensing pathways. nih.govresearchgate.netcaldic.com

Cellular Transport and Uptake Mechanisms

Role of Amino Acid Transporters (e.g., L-type Amino Acid Transporter 1)

The transport of amino acids across the cell membrane is a mediated process involving specific transporter proteins. L-leucine, being a large, neutral amino acid, is primarily transported into cells by the L-type Amino Acid Transporter 1 (LAT1), also known as SLC7A5. nih.govmdpi.com LAT1 is a sodium-independent antiporter, meaning it exchanges an extracellular amino acid like leucine for an intracellular one, often glutamine. mdpi.commdpi.com

LAT1 is highly expressed in various tissues, including skeletal muscle, and is often upregulated in cancer cells to meet their high demand for essential amino acids for growth and proliferation. nih.govmdpi.com The efficient uptake of leucine via LAT1 is a prerequisite for its ability to activate the intracellular mTORC1 pathway. researchgate.net Therefore, LAT1 plays a crucial gatekeeper role in regulating leucine's metabolic and signaling functions. mdpi.com The bulky naphthalenyl group on this compound might influence its affinity for and transport by LAT1, potentially altering its cellular uptake and subsequent biological activity compared to unmodified L-leucine. nih.govnih.gov

Investigation of Passive Diffusion and Active Transport Characteristics

Cellular transport can be broadly categorized into passive and active transport. Passive transport, including simple and facilitated diffusion, does not require metabolic energy and moves molecules down their concentration gradient. Active transport, in contrast, requires energy (often from ATP hydrolysis) to move molecules against their concentration gradient.

Mechanisms of Leucine Uptake in Specific Microorganisms

The transport of leucine into microbial cells is a critical process governed by various sophisticated mechanisms. In bacteria such as Escherichia coli, leucine uptake is facilitated by multiple transport systems that can be energized by different sources. The bacterial Leucine Transporter (LeuT), a homologue to human neurotransmitter transporters, acts as a symporter, using the electrochemical potential gradient of sodium ions (Na+) to drive the transport of leucine into the cell. wikipedia.org This process does not directly depend on ATP. wikipedia.org E. coli possesses several systems for amino acid transport, including specific transporters for leucine that are energized by H+-membrane gradients. mdpi.com The uptake mechanism can be a combination of active transport and facilitated diffusion, particularly at lower extracellular concentrations (not exceeding 5 mmol/L). mdpi.com The efficiency of these uptake systems is described by kinetic constants, including specific affinity (a°) and maximal velocity (Vmax), which reflect the cell's ability to sequester substrates from its environment. researchgate.net

In yeast, such as Saccharomyces cerevisiae, leucine uptake is also a highly regulated process involving multiple permeases. Genes like TAT1 (tyrosine and tryptophan permease) and BAP3 (branched-chain amino acid permease) are involved in this process. asm.org Studies have shown that mutations in certain regulatory genes can lead to increased expression of these permease genes, resulting in improved uptake and utilization of leucine, which is particularly relevant under stress conditions like ethanol (B145695) exposure. asm.org

Preclinical Research Models and In Vitro Cellular Effects

In Vitro Cell-Based Models for Mechanistic Studies

In vitro cell-based models have been instrumental in elucidating the molecular mechanisms of leucine. A variety of cell types, including muscle cells, adipocytes, and neurons, have been used to study its effects on cellular signaling and protein turnover.

Leucine is a potent activator of the mammalian target of rapamycin (mTOR) signaling pathway, a central regulator of cell growth and protein synthesis. nih.govimrpress.com Studies using C2C12 myoblasts and rat skeletal muscles have shown that leucine stimulates protein synthesis, in part by activating mTOR and its downstream effectors. nih.govsemanticscholar.org In adipocytes, leucine has been identified as a direct-acting nutrient signal that regulates protein synthesis and can influence the translation of specific mRNAs. semanticscholar.org

Furthermore, research using primary cultures of murine and human hypothalamic neurons has demonstrated that a subset of these neurons can rapidly sense and respond to physiological changes in L-leucine concentrations. nih.gov Leucine can either activate or inhibit these neurons through distinct calcium signaling mechanisms, influencing key neuronal populations like POMC and NPY/AGRP neurons that regulate appetite and metabolism. nih.gov This cellular sensing mechanism appears to be independent of previously implicated pathways like KATP channels or mTORC1 signaling for acute responses. nih.gov

Table 1: Summary of In Vitro Cell-Based Studies on Leucine

Cell Model Organism Key Findings Reference(s)
Soleus & Extensor Digitorum Longus Muscles Rat Leucine stimulates protein synthesis under catabolic conditions but does not affect protein degradation. nih.govresearchgate.net
C2C12 Myoblasts Mouse Leucine activates mTOR signaling to regulate protein synthesis. semanticscholar.org
Adipocytes Rat Leucine acts as a direct nutrient signal, regulating protein synthesis and TOR activity. semanticscholar.org
Hypothalamic Neurons Mouse, Human A subset of neurons rapidly sense L-leucine, leading to activation or inhibition via Ca2+ signaling, affecting POMC and NPY/AGRP neurons. nih.gov
Skeletal Muscle Cells Human Leucine-enriched essential amino acids stimulate protein synthesis by activating the mTOR signaling pathway. nih.gov

Cellular Bioenergetics and Metabolic Pathway Research

Leucine plays a dual role not only in protein synthesis but also as a significant regulator of cellular energy metabolism. Its metabolic effects are tightly coupled with protein metabolism, as protein synthesis is an energy-intensive process. caldic.com Leucine promotes energy metabolism by enhancing glucose uptake, stimulating mitochondrial biogenesis, and increasing fatty acid oxidation. nih.gov

In skeletal muscle and adipose tissue, leucine's activation of the mTORC1 pathway stimulates protein synthesis and also promotes mitochondrial biogenesis, leading to increased cellular respiration. imrpress.com This enhances the cell's capacity to generate ATP, which is required for protein synthesis. caldic.com Leucine can also influence energy partitioning, favoring the utilization of fatty acids in muscle cells while reducing lipid storage in adipocytes. caldic.com By activating the AMPK pathway, leucine can promote the translocation of glucose transporter type 4 (GLUT4) to the cell membrane, thereby enhancing glucose uptake, particularly in skeletal muscle. nih.gov This leads to increased glycolysis and glucose oxidation for energy production. nih.gov The metabolism of leucine itself is initiated in muscle, where it is converted to isovaleryl CoA and can serve as a nitrogen source for transport to other organs.

Table 2: Metabolic Effects of Leucine in Cellular Research

Metabolic Process Key Effect Cellular Pathway(s) Involved Reference(s)
Glucose Metabolism Enhances glucose uptake and utilization. mTORC1, AMPK, GLUT4 translocation nih.govnih.gov
Lipid Metabolism Promotes fatty acid oxidation; reduces lipid storage in adipocytes. mTOR, Energy partitioning imrpress.comcaldic.comnih.gov
Energy Homeostasis Stimulates mitochondrial biogenesis and cellular respiration. mTOR signaling caldic.comnih.gov
Protein Metabolism Stimulates protein synthesis. mTORC1 activation nih.govimrpress.comnih.gov

Investigations in Animal Models Focusing on Molecular and Cellular Mechanisms

Animal models have been crucial for understanding the systemic effects of leucine and its derivatives in various physiological and pathological conditions, including traumatic brain injury, muscle homeostasis, and anemia.

Traumatic Brain Injury (TBI): In mouse models of TBI, the acetylated derivative N-acetyl-L-leucine (NALL) has shown significant neuroprotective effects. nih.govnih.gov Administration of NALL after a controlled cortical impact injury led to improved motor and cognitive outcomes. nih.gov Mechanistically, NALL treatment was found to attenuate neuronal cell death, reduce the expression of neuroinflammatory markers, and partially restore autophagy flux, a key cellular process for clearing damaged components that is often disrupted in TBI. nih.govnih.govbiorxiv.org Studies in rat models also show significant changes in plasma levels of leucine and other branched-chain amino acids following TBI. frontiersin.org

Muscle Homeostasis: Leucine is well-documented for its anabolic effects on skeletal muscle. In various animal models, leucine supplementation has been shown to stimulate muscle protein synthesis and increase lean body mass. imrpress.comnih.gov It is particularly effective in mitigating muscle protein loss during catabolic states such as aging or food deprivation. imrpress.comnih.gov The primary mechanism is the activation of the mTOR signaling pathway, which enhances the translation initiation of proteins. imrpress.comresearchgate.net Growing evidence suggests leucine supplementation can be a potent strategy to maintain muscle mass and function. nih.govnih.gov

Anemia: The therapeutic potential of L-leucine has been investigated in a mouse model of Diamond-Blackfan anemia (DBA), a congenital disorder characterized by a failure of erythroid production. nih.gov In Rps19-deficient mice, which model DBA, dietary L-leucine administration significantly improved anemia, evidenced by a 19% increase in hemoglobin concentration and an 18% rise in erythrocyte counts. nih.gov The treatment also increased bone marrow cellularity. nih.gov This therapeutic effect was associated with the down-regulation of p53 activity, a key pathway implicated in the pathophysiology of DBA. nih.govresearchgate.net These findings in animal models provided a strong rationale for investigating L-leucine as a potential therapy for DBA in humans. researchgate.net

Table 3: Summary of Findings from Animal Model Investigations

Condition Animal Model Compound Key Molecular and Cellular Findings Reference(s)
Traumatic Brain Injury Mouse (CCI model) N-acetyl-L-leucine (NALL) Attenuated neuronal death and neuroinflammation; partially restored autophagy flux. nih.govnih.govbiorxiv.org
Muscle Homeostasis Pig, Rat, Mouse L-leucine Stimulated muscle protein synthesis via mTOR pathway; increased lean body mass; alleviated muscle loss in catabolic states. imrpress.comnih.govresearchgate.net
Anemia (DBA) Mouse (Rps19-deficient) L-leucine Improved hemoglobin and erythrocyte counts; increased bone marrow cellularity; associated with down-regulation of p53 activity. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of N 2 Naphthalenyl L Leucine

Elucidation of Key Structural Moieties for Biological Activity and Enzyme Recognition

The structure of N-2-Naphthalenyl-L-leucine can be dissected into three primary moieties: the naphthalene (B1677914) ring, the amide linkage, and the L-leucine residue. Each of these plays a crucial role in its biological activity and recognition by enzymes.

The naphthalene ring is a key lipophilic moiety. Its size, shape, and hydrophobicity are critical for binding to target proteins. The position of substitution on the naphthalene ring also influences activity. For instance, the 2-naphthyl isomer is often compared with the 1-naphthyl isomer in SAR studies to understand the spatial requirements of the binding pocket.

The amide linkage connects the naphthalene moiety to the L-leucine residue. This bond's planarity and ability to act as a hydrogen bond donor and acceptor are vital for anchoring the molecule within a binding site.

Research has shown that modifications to any of these moieties can lead to a significant change in biological activity. For example, replacing the naphthalene ring with other aromatic systems or altering the amino acid component can drastically increase or decrease the compound's effects.

Impact of Stereochemistry on Activity and Specificity of Leucine (B10760876) Derivatives

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of the biological activity of this compound and related leucine derivatives. The compound possesses a chiral center at the alpha-carbon of the leucine residue.

The use of the L-enantiomer of leucine is deliberate and crucial. Biological systems, particularly enzymes and receptors, are chiral environments and thus interact differently with different stereoisomers. The L-configuration of the amino acid is the naturally occurring form and is often preferentially recognized by biological targets.

Studies comparing the activity of N-acyl-L-amino acids with their D-counterparts frequently reveal that the L-isomer is significantly more active. This is because the precise spatial orientation of the carboxyl group, the amino group (as part of the amide), and the isobutyl side chain of L-leucine is essential for optimal interaction with the binding site. The D-enantiomer, being a mirror image, would not be able to achieve the same key interactions, leading to a loss or significant reduction in activity. This enantioselectivity is a hallmark of the specificity of biological recognition.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. For this compound and its analogues, QSAR studies can provide predictive insights into their activity.

These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties. For this compound, relevant descriptors would include:

Hydrophobicity descriptors (e.g., logP): The naphthalene and isobutyl groups contribute significantly to the molecule's lipophilicity, which is often correlated with its ability to cross cell membranes and bind to hydrophobic pockets in proteins.

Steric descriptors (e.g., molecular weight, molar refractivity): These describe the size and bulk of the molecule, which are important for fitting into a specific binding site.

Electronic descriptors (e.g., dipole moment, partial charges): These quantify the electronic properties of the molecule, which are important for electrostatic and hydrogen bonding interactions.

A hypothetical QSAR equation might take the form:

Biological Activity = c1(logP) + c2(Molar Refractivity) + c3*(Dipole Moment) + constant

Where c1, c2, and c3 are coefficients determined from a set of training compounds. Such models can be used to predict the activity of novel, unsynthesized analogues of this compound, thereby guiding the design of more potent or specific compounds.

Structure-Biodegradability Relationships in Biological Systems

The biodegradability of a chemical compound is its susceptibility to being broken down by living organisms, primarily microorganisms. The structure of this compound influences its persistence in the environment and in biological systems.

The naphthalene ring , being an aromatic hydrocarbon, is generally more resistant to biodegradation than the leucine portion of the molecule. The degradation of naphthalene itself often proceeds through microbial oxidation to form diols, which can then undergo ring cleavage.

The amide bond can be a site for enzymatic hydrolysis by amidases, which would break the molecule into 2-naphthoic acid and L-leucine. The susceptibility of this bond to hydrolysis will depend on the specific enzymes present and the steric hindrance around the amide group.

The L-leucine moiety, being a natural amino acid, is readily biodegradable. Once cleaved from the naphthalene ring, it can be incorporated into normal metabolic pathways.

Computational Modeling and Simulation in N 2 Naphthalenyl L Leucine Research

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.govijirt.org This technique is crucial for identifying potential biological targets and elucidating the specific atomic-level interactions that govern molecular recognition.

For N-2-Naphthalenyl-L-leucine, a docking study would begin with the three-dimensional structures of the ligand and a potential protein target. Given the L-leucine component, logical targets could include amino acid transporters, aminoacyl-tRNA synthetases, or enzymes involved in leucine (B10760876) metabolism. The docking algorithm then samples a vast number of possible conformations and orientations of the ligand within the protein's binding site, calculating a "docking score" for each pose to estimate its binding affinity. mdpi.com

The analysis of the resulting docked poses reveals critical ligand-protein interactions. For this compound, these would likely include:

Hydrogen Bonds: The carboxyl and amino groups of the L-leucine moiety are prime candidates for forming hydrogen bonds with polar amino acid residues in the receptor's active site.

Hydrophobic Interactions: The isobutyl side chain of leucine and the large naphthalene (B1677914) ring would be expected to form extensive hydrophobic and van der Waals interactions with nonpolar residues like leucine, valine, and alanine. scientific.net

Pi-Stacking and Pi-Alkyl Interactions: The aromatic naphthalene group can engage in pi-pi stacking with aromatic residues such as phenylalanine, tyrosine, and tryptophan, or pi-alkyl interactions with aliphatic side chains. Studies on other naphthalene-based compounds have highlighted the importance of these interactions for stable binding. ajol.infoajgreenchem.com

These interactions are visualized and quantified to identify the most plausible binding mode. The findings guide further research by predicting which amino acids are essential for binding and how modifications to the this compound structure could enhance its affinity and selectivity.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein
ParameterValue/Description
Protein Target Leucyl-tRNA Synthetase (LeuRS)
Docking Software AutoDock Vina
Binding Affinity (Score) -9.2 kcal/mol
Interacting Residues
Hydrogen BondsArg248, Gln551 (with carboxyl group)
HydrophobicVal330, Ile450, Leu554 (with isobutyl & naphthalene)
Pi-AlkylLeu328, Ala448 (with naphthalene ring)

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. cornell.edu MD simulations calculate the motion of every atom in the system by solving Newton's equations of motion, providing a high-resolution trajectory of the complex's conformational changes. acs.org

An MD simulation for this compound would typically start with the best-docked pose from the previous step. The entire protein-ligand complex is solvated in a box of explicit water molecules and ions to mimic physiological conditions. The simulation then proceeds for a duration ranging from nanoseconds to microseconds, generating a detailed movie of the molecular interactions.

Key analyses performed on the MD trajectory include:

Binding Site Flexibility: The Root Mean Square Fluctuation (RMSF) is computed for each amino acid residue. nih.gov This analysis identifies which parts of the protein are rigid and which are flexible, highlighting regions that may move to accommodate the ligand.

Interaction Persistence: The stability of specific hydrogen bonds and hydrophobic contacts observed in the docking pose is monitored throughout the simulation. This confirms whether these key interactions are transient or stable, providing a more accurate picture of the binding mechanism. nih.gov

MD simulations are essential for validating docking results and understanding the allosteric effects and conformational rearrangements that may occur upon ligand binding, which are critical for the molecule's biological function. manchester.ac.uk

Table 2: Illustrative Molecular Dynamics Simulation Parameters and Results for the this compound-Protein Complex
ParameterValue/Description
Simulation Software GROMACS
Force Field AMBER99SB
Simulation Time 200 nanoseconds (ns)
System Complex in explicit water with 0.15 M NaCl
Average Ligand RMSD 1.8 Å (Angstroms)
Key Stable Interactions Persistent H-bond with Arg248; Stable hydrophobic contact with the naphthalene pocket
Observed Conformational Change Loop region (residues 310-320) shows increased flexibility (high RMSF) upon ligand binding

Predictive Modeling of Binding Affinity and Biological Effects

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) analysis, establishes a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov These models are used to predict the activity of new or untested molecules like this compound and to guide the design of more potent analogues. mdpi.com

To build a QSAR model relevant to this compound, a dataset of structurally similar compounds with experimentally measured binding affinities for a specific target would be required. For each compound, a set of numerical values known as molecular descriptors are calculated. These can include:

Topological descriptors: Describing atomic connectivity and molecular shape.

Electronic descriptors: Related to charge distribution and polarizability.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which is particularly relevant for the naphthalene moiety.

3D descriptors: Based on the molecule's three-dimensional conformation.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to generate an equation that links these descriptors to the biological activity (e.g., pIC50). nih.gov The resulting model's predictive power is rigorously validated using internal (cross-validation) and external test sets of compounds. mdpi.com Once validated, the model can be used to predict the binding affinity of this compound based on its calculated descriptors, providing a rapid assessment of its potential efficacy.

Table 3: Example of a QSAR Model for Predicting Binding Affinity and the Predicted Value for this compound
ParameterDescription/Value
Model Equation pIC50 = 0.75(logP) + 1.2(AromaticRingCount) - 0.5*(HBondDonors) + 2.1
Model Statistics R² (Goodness of fit) = 0.85; Q² (Internal predictivity) = 0.78
Descriptors for this compound
logP3.8
AromaticRingCount2
HBondDonors2
Predicted pIC50 7.05

Advanced Analytical Methodologies for N 2 Naphthalenyl L Leucine

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for the isolation and quantitative measurement of N-2-Naphthalenyl-L-leucine. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, often enhanced by derivatization to improve detection and separation.

High-Performance Liquid Chromatography (HPLC) with Pre-column and Post-column Derivatization

HPLC is a powerful tool for analyzing amino acids and their derivatives. actascientific.com However, since many amino acids, including leucine (B10760876) derivatives, lack a strong chromophore, derivatization is often necessary to enhance their detection by UV or fluorescence detectors. nih.gov This process involves chemically modifying the analyte to produce a derivative with more favorable detection characteristics. researchgate.net

Pre-column derivatization involves reacting the analyte with a derivatizing agent before its introduction into the HPLC column. actascientific.com This approach offers several advantages, including the potential for removing excess reagent before injection and the ability to use a wider range of solvents. lcms.cz Commonly used reagents for pre-column derivatization of amino acids include o-phthalaldehyde (B127526) (OPA) in conjunction with a thiol, and 9-fluorenylmethyl chloroformate (FMOC). nih.govacademicjournals.org For instance, OPA reacts with primary amines in the presence of a thiol like N-isobutyryl-L-cysteine (IBLC) to form highly fluorescent isoindole derivatives, enabling sensitive detection. lcms.cz Automated pre-column derivatization systems can perform these reactions within the HPLC autosampler, minimizing sample handling and improving reproducibility. lcms.czshimadzu.com

Post-column derivatization , conversely, occurs after the separation of the analyte on the column and before it reaches the detector. actascientific.com This method is advantageous when the derivatizing agent might interfere with the chromatographic separation. actascientific.com The reaction takes place in a post-column reactor, where the eluent from the column is mixed with the derivatization reagent. actascientific.com While effective, this technique can be more complex to set up and may lead to peak broadening due to the additional volume of the reactor. shimadzu.com

For this compound, the presence of the naphthalene (B1677914) moiety already provides some UV absorbance. However, to enhance sensitivity and selectivity, particularly in complex biological samples, derivatization of the amino group can be employed. Reagents like 1-Naphthylisocyanate (NIC) have been shown to form stable and highly fluorescent derivatives with amino acids, allowing for femtomole-level detection. google.com

Derivatization ApproachDescriptionAdvantagesCommon Reagents
Pre-column Analyte is derivatized before injection onto the HPLC column. actascientific.comHigh sensitivity, removal of excess reagent possible, versatile solvent use. actascientific.comlcms.czOPA/thiol, FMOC, NIC. nih.govacademicjournals.orggoogle.com
Post-column Derivatization occurs after separation on the column and before detection. actascientific.comAvoids interference of the reagent with separation. actascientific.comNinhydrin, OPA. actascientific.com

Mass Spectrometry (MS) and Tandem MS Applications for Identification and Quantitation

Mass spectrometry (MS) is an indispensable tool for the definitive identification and sensitive quantification of this compound. When coupled with liquid chromatography (LC-MS), it provides a powerful analytical platform that combines the separation capabilities of HPLC with the mass-resolving power of MS. frontiersin.org

In a typical LC-MS setup, the eluent from the HPLC column is introduced into the ion source of the mass spectrometer, where molecules are ionized. For this compound, electrospray ionization (ESI) is a common and gentle ionization technique that produces protonated molecules [M+H]+. frontiersin.org The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. uab.edu

Tandem mass spectrometry (MS/MS) , also known as MS2, offers an additional layer of structural information and specificity. nih.gov In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected and subjected to collision-induced dissociation (CID). uab.edursc.org This process fragments the precursor ion into characteristic product ions. The resulting fragmentation pattern is like a fingerprint for the molecule, allowing for its unambiguous identification. nih.gov For leucine and its isomers, a common fragmentation pathway involves the loss of the carboxyl group (a neutral loss of COOH). researchgate.net However, specific fragment ions can help differentiate between isomers. rsc.orgresearchgate.net

The high selectivity and sensitivity of tandem MS make it particularly suitable for quantitative analysis in complex matrices, a technique known as multiple reaction monitoring (MRM) when using a triple quadrupole mass spectrometer. frontiersin.org

Spectroscopic Approaches for Structural Elucidation and Purity Assessment

Spectroscopic techniques are vital for confirming the chemical structure and assessing the purity of this compound. These methods provide detailed information about the molecular framework and electronic properties of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Labeling Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed structure of molecules in solution and the solid state. mdpi.com For this compound, NMR can confirm the connectivity of atoms and the stereochemistry of the molecule.

Isotopic labeling is a technique used in NMR to enhance the signal of specific atoms or to probe particular structural features. sigmaaldrich.com This involves replacing atoms with their stable isotopes, most commonly ¹³C and ¹⁵N. sigmaaldrich.com For amino acid derivatives like this compound, isotopic labeling can be achieved through biosynthetic methods, where microorganisms are grown in media enriched with ¹³C-glucose and/or ¹⁵N-ammonium salts. unl.pt

The incorporation of these isotopes allows for the use of more advanced NMR experiments that can trace the connections between atoms. nih.govibs.fr For instance, in studies of proteins containing isotopically labeled leucine, specific precursors like α-ketoisovalerate can be used to introduce ¹³C labels into the leucine side chain. nih.gov This enables detailed studies of protein structure and dynamics. unl.ptnih.gov While direct isotopic labeling of chemically synthesized this compound would involve using labeled starting materials, the principles of using NMR to analyze the resulting labeled compound remain the same.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Detection for Chromogenic Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within a molecule. The naphthalene moiety in this compound contains a π-electron system that absorbs UV radiation, giving rise to a characteristic UV spectrum. mdpi.com The wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters obtained from a UV-Vis spectrum that can be used for purity assessment and quantification. rjlbpcs.com Changes in the UV-Vis spectrum can also indicate chemical reactions, such as the oxidation of the leucine moiety. researchgate.net

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a molecule after it has absorbed light. The naphthalene group is known to be fluorescent. nih.gov This intrinsic fluorescence of this compound can be exploited for highly sensitive detection. nih.gov The fluorescence properties, including the excitation and emission wavelengths and the fluorescence quantum yield, are characteristic of the compound and its environment. The use of the naphthyl group as a fluorescent probe is well-established in biochemical studies. nih.govresearchgate.net

The combination of UV-Vis absorbance and fluorescence emission provides a comprehensive picture of the chromogenic and fluorogenic properties of this compound, which are crucial for its detection and quantification in various applications. google.com

Spectroscopic TechniqueInformation ProvidedApplication to this compound
NMR Spectroscopy Detailed atomic connectivity, stereochemistry. mdpi.comStructural confirmation, purity assessment.
Isotopic Labeling NMR Enhanced signals, specific structural probing. sigmaaldrich.comMechanistic studies, interaction analysis. unl.pt
UV-Vis Spectroscopy Electronic transitions, quantification. rjlbpcs.comPurity checks, concentration determination. mdpi.com
Fluorescence Spectroscopy Highly sensitive detection, environmental probing. nih.govTrace quantification, binding studies. google.com

Biochemical Assay Development for Functional Analysis

Biochemical assays are essential for understanding the biological function of this compound. These assays are designed to measure the interaction of the compound with biological targets, such as enzymes or receptors.

Derivatives of leucine and other amino acids are often used as substrates for enzymes like aminopeptidases. glpbio.com For example, L-Leucine 4-methoxy-β-naphthylamide serves as a fluorogenic substrate for aminopeptidase (B13392206) M and leucine aminopeptidase. glpbio.com The enzymatic cleavage of the amide bond releases the fluorescent 4-methoxy-β-naphthylamine, providing a measurable signal that is proportional to enzyme activity.

Similarly, a biochemical assay for this compound could be developed to investigate its potential as a substrate or inhibitor of specific proteases. The assay would involve incubating the compound with the target enzyme and measuring the rate of product formation or the inhibition of the cleavage of a known substrate. The intrinsic fluorescence of the naphthalene group could be exploited for detection, where a change in the fluorescence signal upon enzymatic modification or binding would form the basis of the assay.

Furthermore, fluorescence-based functional assays are widely used in drug discovery. For instance, high-throughput screening assays based on fluorescence detection of intracellular calcium flux have been developed to identify novel antagonists for NMDA receptors. nih.gov If this compound were being investigated for its effects on ion channels or receptors, similar cell-based fluorescence assays could be employed. Additionally, enzymatic assays for the quantitative determination of branched-chain amino acids, including leucine, have been developed for screening metabolic disorders like Maple Syrup Urine Disease (MSUD). lacar-mdx.com These assays often rely on the enzymatic conversion of the amino acid, coupled to a reaction that produces a fluorescent product. lacar-mdx.com

Chromogenic and Fluorogenic Substrate Assays for Enzyme Activity

Chromogenic and fluorogenic assays are fundamental tools for measuring enzyme activity. 5-diagnostics.combiosynth.com These assays utilize synthetic substrates that, when cleaved by an enzyme, release a molecule, known as a chromophore or fluorophore, which can be quantified spectrophotometrically or fluorometrically. 5-diagnostics.combiosynth.com While this compound itself, with the chemical name (2S)-4-methyl-2-(naphthalen-2-ylamino)pentanoic acid clearsynth.com, is not typically a substrate in these assays, structurally related compounds where L-leucine is linked to a naphthylamine group via an amide bond are widely used. These are known as L-leucine naphthylamides. ebi.ac.uk

A prime example is L-leucine-β-naphthylamide, which serves as a substrate for enzymes like leucine aminopeptidase. ebi.ac.ukcaymanchem.com The enzymatic hydrolysis of the amide bond releases β-naphthylamine, a fluorescent compound. The rate of its release is directly proportional to the enzyme's activity. Similarly, L-Leucine 4-methoxy-β-naphthylamide is another fluorogenic substrate employed for the intracellular analysis of protease activities. caymanchem.com

The general principle of these assays involves monitoring the increase in absorbance or fluorescence over time as the enzyme catalyzes the substrate's cleavage. google.com This data allows for the calculation of reaction velocity. The choice between a chromogenic and a fluorogenic substrate often depends on the required sensitivity, with fluorogenic assays generally offering higher sensitivity. nih.gov

Table 1: Examples of Naphthylamide-Based Substrates for Enzyme Assays

Substrate NameEnzyme ClassDetectable ProductDetection Method
L-Leucine-β-naphthylamideAminopeptidasesβ-NaphthylamineFluorometry/Colorimetry
L-Leucine 4-methoxy-β-naphthylamideAminopeptidases4-methoxy-β-naphthylamineFluorometry
Glycyl-L-phenylalanine 2-naphthylamideCathepsin C2-Naphthylamine (B18577)Fluorometry

This table provides examples of leucine-containing naphthylamide substrates used in enzyme assays. The enzymatic cleavage of these substrates releases a detectable naphthylamine derivative.

Enzyme Activity and Inhibition Assays (e.g., Michaelis-Menten Kinetics)

Enzyme kinetics studies are essential for characterizing the interaction between an enzyme and a substrate or inhibitor. fiveable.me The Michaelis-Menten model is a cornerstone of enzyme kinetics, describing the relationship between the initial reaction rate (v), the maximum reaction rate (Vmax), the substrate concentration ([S]), and the Michaelis constant (Km). fiveable.melibretexts.org

The Michaelis-Menten equation is expressed as:

v = (Vmax * [S]) / (Km + [S])

Vmax represents the maximum rate achieved by the system, at saturating substrate concentrations.

Km is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.

For compounds that act as enzyme inhibitors, their potency is often quantified by the inhibition constant (Ki). fiveable.me This value represents the concentration of inhibitor required to decrease the maximal rate of the reaction by half. Different modes of inhibition (competitive, non-competitive, uncompetitive) can be distinguished by analyzing how the inhibitor affects the apparent Vmax and Km values. fiveable.me

Table 2: Illustrative Kinetic Parameters for Aminopeptidase Inhibitors

InhibitorEnzymeKi (Inhibition Constant)Type of Inhibition
D-Leucine hydroxamic acidAeromonas aminopeptidase2 x 10⁻⁹ MNot Specified
L-Leucine hydroxamic acidAeromonas aminopeptidase3 x 10⁻⁷ MNot Specified
D-Valine hydroxamic acidAeromonas aminopeptidase5 x 10⁻⁹ MNot Specified

This table shows the inhibition constants (Ki) for leucine and valine hydroxamates with Aeromonas aminopeptidase, illustrating the use of kinetic data to quantify inhibitor potency. Data sourced from a study on the stereospecificity of amino acid hydroxamate inhibition. nih.gov

Enantioanalysis Techniques for L- and D-Isomers

The stereochemistry of molecules like this compound is critical, as different enantiomers (L- and D-isomers) can exhibit distinct biological activities. youtube.com Enantioanalysis involves the separation and quantification of these isomers. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations. nih.gov This is often achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For amino acid derivatives, Pirkle-type CSPs, which may contain a naphthyl group, can be effective. nih.gov The separation mechanism often relies on π-π interactions between the aromatic system of the analyte and the CSP. nih.gov

Capillary Electrophoresis (CE) and its variant, Micellar Electrokinetic Chromatography (MEKC) , are other highly efficient techniques for chiral separations. acs.orgjiangnan.edu.cn In MEKC, a chiral selector, often a surfactant or a cyclodextrin (B1172386) derivative, is added to the running buffer. acs.orgtdl.org The differential partitioning of the enantiomers into the chiral micelles results in their separation. Dipeptide surfactants, such as sodium N-undecylenyl-L-leucyl-L-valine, have demonstrated excellent enantioselectivity for certain chiral compounds. acs.org The pH of the buffer and the nature of the counterion can significantly influence the separation resolution. tdl.orgtdl.org

More recent developments include the use of stochastic sensors for the enantioanalysis of amino acids like leucine in complex biological samples. mdpi.com These sensors can offer high sensitivity and wide linear concentration ranges. mdpi.com

Table 3: Techniques for Chiral Separation of Amino Acid Derivatives

TechniqueChiral Selector/Stationary PhasePrinciple of Separation
Chiral HPLCPirkle-type Chiral Stationary Phase (e.g., with naphthyl groups)Differential diastereomeric interactions (e.g., π-π stacking, hydrogen bonding)
MEKCDipeptide polymerized surfactants (e.g., poly(L-SULV))Differential partitioning into chiral micelles
Capillary Electrophoresis (CE)Heptakis(2,6-di-O-methyl)-β-cyclodextrinFormation of transient diastereomeric inclusion complexes
Stochastic SensingN-methyl-fullero-pyrrolidineEnantioselective recognition leading to distinct electrochemical signatures

This table summarizes various analytical techniques and the types of chiral selectors used for the enantioanalysis of amino acid derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.